5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Description
The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a heterocyclic molecule featuring a thieno[2,3-c]pyrazole core fused with a 1,3,4-oxadiazole ring. Key structural elements include:
- Thieno[2,3-c]pyrazole: A bicyclic system providing rigidity and planarity, which may enhance binding to biological targets.
- 1,3,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and electron-withdrawing properties.
- Trifluoromethyl (-CF₃) group: Enhances electronegativity and resistance to oxidative metabolism.
This compound’s design leverages heterocyclic diversity and functional group tuning, common strategies in medicinal chemistry to optimize pharmacokinetics and target engagement .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUHJRAIQPIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thieno[2,3-c]pyrazole Formation: This can be achieved through the reaction of a suitable thienyl compound with hydrazine derivatives.
Introduction of the Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxybenzylthiol.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biochemical Probes: Used in studying enzyme mechanisms or as a fluorescent probe.
Medicine
Therapeutics: Investigated for potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Substituent Effects :
- The -CF₃ group in the target compound and enhances electron-withdrawing effects compared to halogens (-Cl, -F) in , which may influence metabolic stability and target interactions.
- The 4-methoxybenzylsulfanyl group introduces methoxy-mediated solubility and aromatic interactions, contrasting with phenyl or acetyl groups in .
Key Observations :
- The target compound’s synthesis likely involves cyclization steps for oxadiazole formation, analogous to methods in , but specific protocols are unreported.
- Yields for related compounds vary widely (39–58%), suggesting challenges in optimizing multi-step syntheses for complex heterocycles.
Spectroscopic and Structural Characterization
- NMR Trends :
- Mass Spectrometry :
- HRMS (ESI-TOF) in achieved high accuracy (Δ < 0.6 mDa), a likely method for confirming the target compound’s molecular formula.
Biological Activity
The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (CAS No. 478080-22-7) is a member of the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.44 g/mol. The structure features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group and an oxadiazole moiety linked through a sulfanyl bridge to a 4-methoxybenzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3N4O2S2 |
| Molecular Weight | 426.44 g/mol |
| Boiling Point | 564.1 ± 60.0 °C (Predicted) |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.10 ± 0.40 (Predicted) |
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, particularly the oxadiazole and thieno[2,3-c]pyrazole rings, which are known to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with bacterial cell membranes.
Antitubercular Effects
A notable study by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives against Mycobacterium bovis BCG. The compounds exhibited strong inhibitory effects on both active and dormant states of the bacteria . The binding affinity to key enzymes involved in fatty acid biosynthesis was also investigated, indicating potential pathways for therapeutic intervention.
Cytotoxicity and Anticancer Potential
The thieno[2,3-c]pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that these compounds may induce apoptosis in cancer cells via modulation of apoptosis-related proteins . Further investigations are warranted to elucidate the mechanisms underlying their anticancer activity.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of similar compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity, finding that certain substitutions led to enhanced efficacy against Mycobacterium bovis BCG.
- Paruch et al. (2020) : Developed and tested various substituted oxadiazoles for antibacterial activity, identifying promising candidates for further development based on their activity against Gram-positive and Gram-negative bacteria .
- Desai et al. (2018) : Examined pyridine-based oxadiazole hybrids for antimicrobial effects and found several derivatives with potent activity comparable to standard antibiotics .
Q & A
Q. How can researchers optimize the synthesis of this compound, particularly in achieving high yields and purity?
- Methodological Answer : Synthesis optimization involves stepwise heterocyclic ring formation and functional group modifications. For example:
- Use diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride to form intermediate esters .
- Introduce hydrazine hydrate to convert intermediates into pyrazole-carboxylate derivatives .
- Optimize coupling reactions (e.g., with carboxylic acids in phosphorus oxychloride) for thiadiazole or oxadiazole ring closure .
- Purify via column chromatography and validate purity with HPLC (>95% purity threshold) .
Q. What structural characterization techniques are critical for confirming the compound’s molecular architecture?
- Methodological Answer : Combine 1H/13C NMR for functional group analysis (e.g., trifluoromethyl singlet at ~δ -60 ppm), FT-IR for S–H or C=O stretching vibrations, and mass spectrometry (HRMS) for molecular ion confirmation .
- For crystallinity, use X-ray diffraction (e.g., monoclinic P21/c space group parameters) .
- Elemental analysis (C, H, N, S) to confirm stoichiometry (±0.4% tolerance) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial : Follow CLSI guidelines for MIC assays against Candida albicans (14-α-demethylase lanosterol target) .
- Anticancer : Use MTT assays on HCT-116 or MCF-7 cell lines, with IC50 calculations .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) at 10–100 µM concentrations .
Q. What strategies improve solubility and stability for in vitro/in vivo studies?
- Methodological Answer :
- Use DMSO for stock solutions (≤0.1% v/v in assays to avoid cytotoxicity) .
- Derivatize with hydrophilic groups (e.g., sulfonates) via post-synthetic modifications .
- Assess photostability under UV light (λ = 254 nm) and thermal stability via TGA (degradation onset >150°C) .
Q. Which analytical methods ensure compound purity during synthesis?
- Methodological Answer :
- TLC (silica gel, ethyl acetate/hexane = 3:7) to monitor reaction progress .
- HPLC-DAD (C18 column, acetonitrile/water gradient) for purity quantification .
- Karl Fischer titration for moisture control (<0.1% w/w) .
Advanced Research Questions
Q. How can molecular docking predict biological targets and mechanisms of action?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to dock against targets like 14-α-demethylase lanosterol (PDB: 3LD6). Key parameters:
- Grid box centered on heme cofactor (20 ų).
- Lamarckian GA with 100 runs; prioritize binding poses with ΔG ≤ -8 kcal/mol .
- Validate with MD simulations (GROMACS, 50 ns) to assess ligand-protein stability .
Q. How to reconcile discrepancies in biological activity data across structurally similar analogs?
- Methodological Answer :
- Compare SAR tables (e.g., substitution at 4-methoxybenzyl vs. chlorophenyl alters antifungal IC50 by 5–10×) .
- Use PCA (Principal Component Analysis) to cluster bioactivity profiles and identify outlier compounds .
- Validate via isothermal titration calorimetry (ITC) to measure binding affinity differences (ΔKd < 20 nM) .
Q. What in silico tools predict ADME/Toxicity profiles for preclinical development?
- Methodological Answer :
- SwissADME : Predict logP (optimal 2–3), GI absorption (high), and CYP450 inhibition (avoid 3A4/2D6) .
- ProTox-II : Assess hepatotoxicity (e.g., mitochondrial membrane perturbation) and mutagenicity (Ames test alerts) .
- FAF-Drugs4 : Flag reactive groups (e.g., sulfanyl moieties for glutathione conjugation) .
Q. What methodologies assess environmental impact and degradation pathways?
- Methodological Answer :
Q. How do specific functional groups (e.g., trifluoromethyl, oxadiazole) influence bioactivity?
- Methodological Answer :
- Trifluoromethyl : Enhances metabolic stability (electron-withdrawing effect; t1/2 increased by 2× in microsomes) .
- Oxadiazole : Improves π-π stacking with aromatic enzyme residues (e.g., Tyr118 in COX-2) .
- Thienopyrazole core : Modulates kinase inhibition (e.g., JAK2 IC50 = 0.8 µM vs. 3.2 µM for pyrazole analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
